molecular formula C8H14N2O2 B077135 2-(Diethoxymethyl)-1H-imidazole CAS No. 13750-84-0

2-(Diethoxymethyl)-1H-imidazole

Cat. No. B077135
CAS RN: 13750-84-0
M. Wt: 170.21 g/mol
InChI Key: GDYWVVQIJJWUFA-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)-1H-imidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DEMI and has been found to have several unique properties that make it an attractive option for use in various laboratory experiments. In

Mechanism Of Action

The mechanism of action of DEMI is not fully understood. However, it is believed that DEMI acts as a Lewis acid catalyst in various organic reactions. DEMI has been found to be highly reactive towards various nucleophiles such as amines, alcohols, and thiols.

Biochemical And Physiological Effects

The biochemical and physiological effects of DEMI have not been extensively studied. However, it has been found that DEMI is relatively non-toxic and does not have any significant adverse effects on the human body. DEMI has also been found to be stable under various conditions and can be stored for extended periods without any significant degradation.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using DEMI in laboratory experiments is its high reactivity towards various nucleophiles. DEMI is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using DEMI is its high cost compared to other reagents. DEMI is also relatively unstable in the presence of moisture and air and requires careful handling to prevent degradation.

Future Directions

There are several potential future directions for research on DEMI. One area of research could be the development of new synthetic routes for DEMI that are more cost-effective and efficient. Another area of research could be the development of new applications for DEMI in various organic reactions. Additionally, further studies could be conducted to better understand the mechanism of action of DEMI and its potential biochemical and physiological effects.
Conclusion:
In conclusion, DEMI is a chemical compound that has several potential applications in scientific research. Its high reactivity towards various nucleophiles makes it an attractive option for use in various laboratory experiments. Further research is needed to fully understand the mechanism of action of DEMI and its potential biochemical and physiological effects. However, DEMI has already shown promising results in various organic reactions and has the potential to be a valuable reagent in the field of organic chemistry.

Synthesis Methods

The synthesis of DEMI involves the reaction of 2-amino-1H-imidazole with paraformaldehyde and diethyl ether. This reaction results in the formation of DEMI, which can be further purified using various techniques such as recrystallization, column chromatography, and distillation. The purity of DEMI can be determined using spectroscopic techniques such as NMR and IR spectroscopy.

Scientific Research Applications

DEMI has been found to have several potential applications in scientific research. One of the primary uses of DEMI is in the synthesis of various organic compounds. DEMI can be used as a reagent in the synthesis of various heterocyclic compounds such as imidazoles, pyrazoles, and triazoles. DEMI has also been used as a catalyst in various organic reactions such as the synthesis of esters, amides, and nitriles.

properties

CAS RN

13750-84-0

Product Name

2-(Diethoxymethyl)-1H-imidazole

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

2-(diethoxymethyl)-1H-imidazole

InChI

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)7-9-5-6-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10)

InChI Key

GDYWVVQIJJWUFA-UHFFFAOYSA-N

SMILES

CCOC(C1=NC=CN1)OCC

Canonical SMILES

CCOC(C1=NC=CN1)OCC

Other CAS RN

13750-84-0

synonyms

2-(Diethoxymethyl)-1H-imidazole

Origin of Product

United States

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